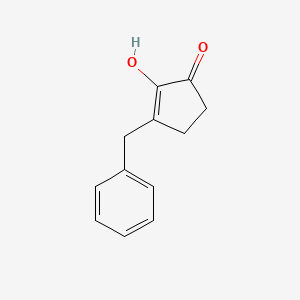

3-Benzyl-2-hydroxycyclopent-2-enone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

25684-06-4 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-benzyl-2-hydroxycyclopent-2-en-1-one |

InChI |

InChI=1S/C12H12O2/c13-11-7-6-10(12(11)14)8-9-4-2-1-3-5-9/h1-5,14H,6-8H2 |

InChI Key |

QDZZKNIAXGCWQL-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C(=C1CC2=CC=CC=C2)O |

Canonical SMILES |

C1CC(=O)C(=C1CC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Benzyl-2-hydroxycyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-Benzyl-2-hydroxycyclopent-2-enone (CAS No: 25684-06-4). While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles predicted properties, general synthesis methodologies for related compounds, and discusses potential biological activities based on structurally similar molecules. This guide aims to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a foundational understanding and framework for future investigation of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | BOC Sciences[1] |

| Molecular Weight | 188.22 g/mol | BOC Sciences[1] |

| CAS Number | 25684-06-4 | Guidechem[1] |

| Density | 1.257 g/cm³ | Predicted[1] |

| Boiling Point | 374.911 °C at 760 mmHg | Predicted[1] |

| Flash Point | 160.037 °C | Predicted[1] |

| Refractive Index | 1.634 | Predicted[1] |

| LogP | 2.40410 | Predicted[1] |

| Polar Surface Area | 37.3 Ų | Predicted[1] |

Spectroscopic Properties (Predicted)

Experimental spectroscopic data for this compound is not currently available. However, based on the known spectra of related compounds such as 3-ethyl-2-hydroxy-2-cyclopenten-1-one and 3-hydroxy-2-methyl-cyclopent-2-enone, the following spectral characteristics can be anticipated.[2][3]

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), a singlet for the benzylic methylene protons, and signals for the cyclopentenone ring protons. The enolic hydroxyl proton may appear as a broad singlet.

13C NMR Spectroscopy

The carbon NMR spectrum will likely exhibit signals for the carbonyl carbon (~200-210 ppm), enol carbons, carbons of the benzyl group (aromatic and methylene), and the remaining cyclopentenone ring carbons. The specific shifts will be influenced by the electron-donating and withdrawing effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (a broad band around 3400 cm⁻¹), the conjugated carbonyl group (~1700-1720 cm⁻¹), the carbon-carbon double bond of the enone system (~1640 cm⁻¹), and aromatic C-H and C=C stretching vibrations from the benzyl group.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.22 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic cleavages of the cyclopentenone ring.

Synthesis and Reactivity

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, general methods for the synthesis of 3-substituted-2-hydroxycyclopent-2-enones are well-established.

General Synthetic Approaches

Classical synthetic routes to this class of compounds often involve condensation reactions.[4] One common method is the Dieckmann condensation of a substituted glutaric acid ester, followed by hydrolysis and decarboxylation. Another approach is the aldol condensation of a 1,4-dicarbonyl compound. More contemporary methods may utilize transition metal catalysis to achieve the desired cyclopentenone core.

Below is a generalized workflow for a potential synthetic route.

Caption: Generalized synthetic pathway to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the enone system, the hydroxyl group, and the benzyl substituent. The enone moiety is susceptible to nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon. The hydroxyl group can undergo esterification, etherification, and oxidation. The benzylic protons may be susceptible to radical abstraction.

Potential Biological Activity and Drug Development Relevance

There is no specific biological activity data reported for this compound. However, the cyclopentenone ring is a common scaffold in a variety of biologically active natural products and synthetic compounds.[5] This suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

Cytotoxic and Anti-inflammatory Potential

Compounds containing a cyclopentenone or cyclopentenedione core have been reported to exhibit a broad range of biological activities, including anti-inflammatory and cytostatic (anticancer) effects.[5] Furthermore, studies on structurally related 3-benzyl-5-arylidenefuran-2(5H)-ones have demonstrated moderate cytotoxic activity against various cancer cell lines.[6] This suggests that this compound and its derivatives may warrant investigation for their potential as anticancer agents.

The diagram below illustrates the logical relationship between the core chemical structure and its potential biological activities, drawing from evidence on related compounds.

Caption: Inferred biological activities based on related chemical structures.

Conclusion

This compound is a compound with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While a complete experimental characterization is yet to be published, this guide provides a solid foundation of predicted properties, likely synthetic routes, and a rationale for exploring its biological activity. Further experimental work is necessary to validate the predicted data and to fully elucidate the chemical and biological profile of this molecule.

References

- 1. Page loading... [guidechem.com]

- 2. 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | C7H10O2 | CID 62752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-2-methyl-cyclopent-2-enone | C6H8O2 | CID 138619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 3-Hydroxycyclopent-2-en-1-one | 5870-62-2 [smolecule.com]

- 5. 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- [webbook.nist.gov]

- 6. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones [mdpi.com]

In-Depth Technical Guide: 3-Benzyl-2-hydroxycyclopent-2-enone

CAS Number: 25684-06-4

This technical guide provides a comprehensive overview of 3-Benzyl-2-hydroxycyclopent-2-enone, a molecule of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide synthesizes information from closely related analogs and the broader class of cyclopentenone compounds.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented, its basic properties can be tabulated. Data for related compounds are provided for comparative purposes.

| Property | This compound | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | 3-hydroxycyclopent-2-en-1-one |

| CAS Number | 25684-06-4[1] | 21835-01-8 | 5870-62-2[2] |

| Molecular Formula | C₁₂H₁₂O₂[1] | C₇H₁₀O₂ | C₅H₆O₂[2] |

| Molecular Weight | 188.22 g/mol [1] | 126.15 g/mol | 98.10 g/mol [2] |

| Melting Point | Not available | 38 - 40 °C | Not available |

| Boiling Point | Not available | 78 - 80 °C @ 4.00 mm Hg | 213.0 ± 40.0 °C (Predicted)[2] |

| Solubility | Not available | Miscible with alcohol, glycerol, benzyl alcohol and water | Not available |

Synthesis and Experimental Protocols

Proposed Experimental Workflow: Synthesis via Nazarov Cyclization

This proposed workflow is based on established methods for cyclopentenone synthesis.[3][4]

Caption: Proposed synthesis workflow for this compound.

Methodology:

-

Preparation of the Divinyl Ketone Precursor: The synthesis would commence with a benzyl-substituted divinyl ketone. This precursor could potentially be synthesized through an aldol condensation reaction between a benzyl-substituted aldehyde and a suitable ketone, followed by further elaboration.

-

Nazarov Cyclization: The benzyl-substituted divinyl ketone would be treated with a Lewis or Brønsted acid, such as trifluoroacetic acid (TFA), to initiate the Nazarov cyclization.[4]

-

Intermediate Formation and Electrocyclization: The acid catalyst would promote the formation of an oxyallyl cation intermediate, which would then undergo a 4π-conrotatory electrocyclization to form the five-membered ring.

-

Deprotonation and Tautomerization: Subsequent deprotonation would lead to the formation of a cyclopentenone, which could then tautomerize to the more stable enol form, yielding this compound.

-

Purification: The final product would be purified using standard techniques such as column chromatography.

Biological Activity and Drug Development Potential

While direct biological studies on this compound are scarce, the cyclopentenone moiety is a well-established pharmacophore with a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.

Anti-inflammatory Activity

Cyclopentenone prostaglandins (cyPGs), which share the core cyclopentenone ring structure, are known to possess potent anti-inflammatory properties.[5][6] Their mechanism of action often involves the inhibition of the pro-inflammatory transcription factor NF-κB.[5][7][8]

Signaling Pathway: Inhibition of NF-κB Activation

Caption: Postulated anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages, would be cultured under standard conditions.

-

Stimulation: The cells would be pre-treated with varying concentrations of this compound for a specified period. Subsequently, inflammation would be induced using an agent like lipopolysaccharide (LPS).

-

Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant would be quantified using ELISA. The activation of the NF-κB pathway can be assessed by Western blotting for phosphorylated IκBα and nuclear translocation of NF-κB p65.

Cytotoxic Activity

The cyclopentenone ring is a key structural feature in several natural products with significant anticancer activity.[9][10] The pro-apoptotic effects of cyclopentenones are often mediated through the mitochondrial pathway.[11][12]

Signaling Pathway: Induction of Apoptosis

References

- 1. labshake.com [labshake.com]

- 2. chembk.com [chembk.com]

- 3. Cyclopentenone synthesis [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 3-Benzyl-2-hydroxycyclopent-2-enone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Benzyl-2-hydroxycyclopent-2-enone, a cyclopentenone derivative of interest in organic synthesis and potential drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic data based on structurally related molecules. This approach provides a robust framework for the synthesis and characterization of this compound.

Core Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 25684-06-4[1] |

| Molecular Formula | C₁₂H₁₂O₂[1] |

| Molecular Weight | 188.22 g/mol [1] |

| Canonical SMILES | C1CC(=O)C(=C1CC2=CC=CC=C2)O[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of similar compounds, including 3-hydroxycyclopent-2-en-1-one and other substituted cyclopentenones.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.50 | s | 1H | Olefinic proton (-CH=) |

| ~3.50 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~2.40-2.60 | m | 2H | Aliphatic protons (-CH₂-) |

| ~2.10-2.30 | m | 2H | Aliphatic protons (-CH₂-) |

| Variable | br s | 1H | Hydroxyl proton (-OH) |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~205 | Carbonyl carbon (C=O) |

| ~145 | Quaternary olefinic carbon (-C(OH)=) |

| ~138 | Quaternary aromatic carbon |

| ~129 | Aromatic carbons (-CH=) |

| ~128 | Aromatic carbons (-CH=) |

| ~127 | Aromatic carbons (-CH=) |

| ~115 | Olefinic carbon (-CH=) |

| ~35 | Benzylic carbon (-CH₂-Ph) |

| ~30 | Aliphatic carbon (-CH₂-) |

| ~25 | Aliphatic carbon (-CH₂-) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1600, ~1490, ~1450 | Medium to Weak | C=C stretch (aromatic) |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 188 | High | [M]⁺ (Molecular ion) |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 115 | Medium | [M - C₆H₅]⁺ |

| 159 | Medium | [M - C₂H₅]⁺ |

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

Synthesis Protocol: Modified Aldol Condensation

This protocol is adapted from general methods for the synthesis of 3-alkyl-2-hydroxycyclopent-2-enones.

Materials:

-

Diethyl glutarate

-

Diethyl oxalate

-

Sodium ethoxide

-

Benzyl chloride

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethanol

-

Toluene

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Claisen Condensation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. A mixture of diethyl glutarate and diethyl oxalate is added dropwise to the stirred solution at room temperature. The mixture is then refluxed for several hours.

-

Alkylation: After cooling, benzyl chloride is added to the reaction mixture, and it is stirred at room temperature overnight.

-

Hydrolysis and Decarboxylation: The reaction mixture is then acidified with hydrochloric acid and refluxed for several hours to effect hydrolysis and decarboxylation.

-

Work-up and Purification: The reaction mixture is cooled, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: A ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. The spectral width is set to cover the range of 0-12 ppm.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired on the same spectrometer. The spectral width is set to cover the range of 0-220 ppm.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the purified product is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the synthesis and structure elucidation of this compound.

References

Synthesis of 3-Benzyl-2-hydroxycyclopent-2-enone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-benzyl-2-hydroxycyclopent-2-enone, a molecule of interest in medicinal chemistry and drug development due to the established bioactivity of the cyclopentenone scaffold. While a direct, documented synthesis for this specific molecule is not prevalent in the current literature, this document outlines a chemically sound, multi-step approach based on established organic chemistry principles and analogous reactions. The proposed synthesis involves the formation of a 1,2-cyclopentanedione precursor, followed by a targeted benzylation and subsequent tautomerization to yield the desired product. This guide includes detailed, albeit theoretical, experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic workflow to aid researchers in the potential synthesis and exploration of this compound and its derivatives.

Introduction

The cyclopentenone ring is a significant structural motif found in a variety of natural products and pharmacologically active compounds. Its inherent reactivity and ability to participate in various biological processes make it a valuable scaffold in drug design. The introduction of a benzyl group at the 3-position is anticipated to modulate the molecule's lipophilicity and potential interactions with biological targets. This guide details a proposed synthesis of this compound, providing a foundational methodology for its preparation and subsequent investigation.

The proposed synthetic strategy is a three-step process:

-

Dieckmann-type Condensation to form the cyclopentanedione ring system.

-

Alkylation to introduce the benzyl group at the C3 position.

-

Hydrolysis and Decarboxylation to yield the final product.

Proposed Synthetic Pathway

The overall proposed synthetic route is depicted below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, theoretical protocols for each step of the proposed synthesis. These are based on established procedures for analogous reactions and should be optimized for the specific substrates.

Step 1: Synthesis of 2-Carboethoxy-3-benzylcyclopentanone (Dieckmann Condensation)

This step involves the intramolecular condensation of diethyl 3-benzyladipate to form the cyclopentanone ring.

Materials:

-

Diethyl 3-benzyladipate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Toluene

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of diethyl 3-benzyladipate (1 equivalent) in anhydrous toluene is added dropwise to a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene at reflux temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is refluxed for 4-6 hours, during which the sodium salt of the β-keto ester precipitates.

-

After cooling to room temperature, the reaction is quenched by the slow addition of 10% aqueous HCl until the mixture is acidic (pH ~2-3).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water, then with brine, and dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield crude 2-carboethoxy-3-benzylcyclopentanone, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 3-Benzylcyclopentanone (Hydrolysis & Decarboxylation)

The β-keto ester is hydrolyzed and decarboxylated to give 3-benzylcyclopentanone.

Materials:

-

2-Carboethoxy-3-benzylcyclopentanone

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Diethyl ether

Procedure:

-

The crude 2-carboethoxy-3-benzylcyclopentanone from Step 1 is refluxed with 10% aqueous NaOH solution for 4 hours.

-

The mixture is cooled and acidified with 10% aqueous H₂SO₄.

-

The acidified mixture is gently heated to effect decarboxylation, which is observed by the evolution of CO₂ gas. Heating is continued until gas evolution ceases.

-

After cooling, the mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine, and then dried over anhydrous MgSO₄.

-

The solvent is evaporated under reduced pressure to afford 3-benzylcyclopentanone.

Step 3: Synthesis of 3-Benzyl-1,2-cyclopentanedione

This step involves the oxidation of 3-benzylcyclopentanone at the α-position to the carbonyl group.

Materials:

-

3-Benzylcyclopentanone

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid, dilute

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a mixture of 3-benzylcyclopentanone (1 equivalent) and diethyl oxalate (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The resulting sodium salt of the glyoxalate is hydrolyzed by refluxing with dilute hydrochloric acid for 2-3 hours.

-

After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, and dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield crude 3-benzyl-1,2-cyclopentanedione.

Step 4: Tautomerization to this compound

The final product is the more stable enol tautomer of 3-benzyl-1,2-cyclopentanedione. This tautomerization typically occurs spontaneously.

Procedure:

-

The crude 3-benzyl-1,2-cyclopentanedione from the previous step is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

The fractions containing the product are combined and the solvent is evaporated. The product, this compound, is expected to be a crystalline solid or a viscous oil.

Quantitative Data (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic data for the key compounds in the synthesis. The data for the final product is extrapolated from known data for its 3-methyl and 3-ethyl analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling/Melting Point (°C) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |

| Diethyl 3-benzyladipate | C₁₇H₂₄O₄ | 292.37 | > 200 (b.p.) | 7.1-7.3 (m, 5H), 4.1 (q, 4H), 2.1-2.5 (m, 5H), 1.6-1.9 (m, 2H), 1.2 (t, 6H) | ~173, 139, 129, 128, 126, 60, 40, 38, 32, 25, 14 |

| 2-Carboethoxy-3-benzylcyclopentanone | C₁₅H₁₈O₃ | 246.30 | ~150-160 (b.p. at reduced pressure) | 7.1-7.3 (m, 5H), 4.2 (q, 2H), 2.8-3.2 (m, 2H), 2.2-2.6 (m, 4H), 1.3 (t, 3H) | ~205, 170, 138, 129, 128, 126, 61, 55, 42, 38, 30, 14 |

| 3-Benzylcyclopentanone | C₁₂H₁₄O | 174.24 | ~130-140 (b.p. at reduced pressure) | 7.1-7.3 (m, 5H), 2.5-2.8 (m, 3H), 2.0-2.4 (m, 4H), 1.5-1.8 (m, 2H) | ~218, 140, 129, 128, 126, 45, 40, 38, 30 |

| This compound | C₁₂H₁₂O₂ | 188.22 | ~100-110 (m.p.) | 7.2-7.4 (m, 5H), 5.5-6.0 (br s, 1H, OH), 3.5 (s, 2H), 2.4-2.6 (m, 2H), 2.2-2.4 (m, 2H) | ~200, 145, 140, 138, 129, 128, 127, 35, 30, 25 |

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of the target molecule.

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a feasible, though theoretical, synthetic route to this compound. By leveraging well-established reactions such as the Dieckmann condensation and α-keto oxidation, the target molecule should be accessible for researchers in the fields of organic synthesis and drug discovery. The provided protocols and predicted data serve as a valuable starting point for the practical synthesis and characterization of this novel compound. Further optimization of reaction conditions and purification techniques will be necessary to achieve high yields and purity. The successful synthesis of this molecule will open avenues for the exploration of its biological activity and potential therapeutic applications.

A Technical Guide to the Physical Properties of 3-Benzyl-2-hydroxycyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and chemical properties of 3-Benzyl-2-hydroxycyclopent-2-enone. Due to a scarcity of published experimental data for this specific compound, this document primarily presents computed properties and supplements this with experimental data for structurally related compounds to offer a comparative context. Furthermore, detailed experimental protocols for determining key physical properties are provided to guide researchers in their own characterization efforts.

Core Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties for this compound. It is crucial to note that these values are predictions and should be confirmed by experimental analysis.

| Property | Value | Source |

| IUPAC Name | 3-benzyl-2-hydroxycyclopent-2-en-1-one | --INVALID-LINK-- |

| CAS Number | 25684-06-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 188.22 g/mol | --INVALID-LINK-- |

| Density | 1.257 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 374.911°C at 760 mmHg | --INVALID-LINK-- |

| Refractive Index | 1.634 | --INVALID-LINK-- |

| Flash Point | 160.037°C | --INVALID-LINK-- |

| Polar Surface Area | 37.3 Ų | --INVALID-LINK-- |

| LogP | 2.40410 | --INVALID-LINK-- |

Comparative Data for Related Compounds

To provide a frame of reference, the following table presents experimental data for compounds structurally similar to this compound. These compounds share the 2-hydroxycyclopent-2-enone core, with variations in the substituent at the 3-position.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | C₇H₁₀O₂ | 126.15 | 38 - 40 | 78 - 80 @ 4.00 mm Hg | Miscible with alcohol, glycerol, benzyl alcohol, and water.[1] |

| 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C₆H₈O₂ | 112.13 | 104 - 108 | Not available | Not available |

Experimental Protocols

The following sections detail standard methodologies for determining the key physical properties of an organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range.[2][3] Impurities typically depress and broaden the melting range.[2]

Methodology:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.[4]

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.[2][5]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[5][6]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be tested.

-

Procedure: A small, known amount of the compound is added to a known volume of the solvent in a test tube or vial.[7] The mixture is agitated, and the temperature is recorded.[7]

-

Observation: The compound's solubility is assessed qualitatively (e.g., soluble, partially soluble, insoluble) by visual inspection for a clear solution or the presence of undissolved solid.[8]

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved compound is measured using techniques like UV-Vis spectroscopy or HPLC.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[11]

Methodology:

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13] The solution is then transferred to an NMR tube.[13]

-

Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is then tuned, and the magnetic field is "shimmed" to achieve homogeneity.[13]

-

Data Acquisition: A radiofrequency pulse is applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected.[11] This process is repeated for a number of scans to improve the signal-to-noise ratio.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14][15]

Methodology:

-

Sample Preparation: For a solid sample, a small amount can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[15] Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a disk.[16] For a liquid, a thin film can be placed between two salt plates (e.g., NaCl).[16]

-

Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is recorded.

-

Sample Spectrum: The sample is placed in the instrument, and its IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different frequencies.[14]

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[17]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[18][19]

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.[18]

-

Ionization: The gaseous molecules are ionized, often by electron impact (EI) or chemical ionization (CI).[18][19] This process forms a molecular ion and, in many cases, fragment ions.[18]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[19]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.

Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the physical and spectroscopic characterization of a novel organic compound.

Caption: A flowchart illustrating the typical experimental workflow for characterizing the physical properties of a newly synthesized organic compound.

References

- 1. 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | C7H10O2 | CID 62752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. athabascau.ca [athabascau.ca]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. quora.com [quora.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 11. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 15. community.wvu.edu [community.wvu.edu]

- 16. webassign.net [webassign.net]

- 17. athabascau.ca [athabascau.ca]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

The Cyclopentenone Core: A Technical Guide to Its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentenone ring, a five-membered carbocycle featuring an α,β-unsaturated ketone, is a privileged scaffold in a vast array of biologically active natural products and synthetic compounds. Its prevalence in medicinally relevant molecules, including the prostaglandins and jasmonates, has driven extensive research into its discovery, synthesis, and biological function. This technical guide provides an in-depth exploration of the history of substituted cyclopentenones, a detailed overview of key synthetic methodologies, comprehensive experimental protocols, and an examination of their roles in critical signaling pathways.

Historical Perspective: From Natural Products to Synthetic Marvels

The story of substituted cyclopentenones is intrinsically linked to the study of natural products. Early investigations into the lipid-soluble extracts of various tissues and plants led to the discovery of molecules with potent biological activities, many of which shared the cyclopentenone core.

The Discovery of Prostaglandins

In the 1930s, Swedish physiologist Ulf von Euler identified a substance in human seminal fluid that could induce smooth muscle contraction.[1] Believing it originated from the prostate gland, he named it "prostaglandin".[1] It wasn't until the 1960s and 70s that the structures of these lipid compounds were elucidated by Sune Bergström and Bengt Samuelsson, revealing a common cyclopentane ring.[1] Prostaglandin E2 (PGE2), one of the most abundant and biologically active prostaglandins, features a cyclopentenone ring and plays a crucial role in inflammation, pain, and fever.

The Emergence of Jasmonates

In 1962, methyl jasmonate was isolated from the essential oil of Jasminum grandiflorum, lending its name to a new class of plant hormones.[2] Jasmonic acid and its derivatives, collectively known as jasmonates, are cyclopentenone-containing compounds that are central to plant defense responses against herbivores and pathogens, as well as regulating various aspects of plant growth and development.[2][3]

The Dawn of Synthetic Methodology: The Pauson-Khand Reaction

A pivotal moment in the synthetic history of cyclopentenones was the discovery of the Pauson-Khand reaction in the early 1970s by Ihsan Ullah Khand and Peter Ludwig Pauson.[4] This powerful cobalt-mediated [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide provided a direct and convergent route to substituted cyclopentenones, opening up new avenues for the synthesis of complex molecules.[4][5]

Key Synthetic Methodologies

The development of diverse and efficient synthetic methods for the construction of the cyclopentenone core has been a major focus of organic chemistry. The following sections detail some of the most significant and widely utilized strategies.

The Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that has become a cornerstone of cyclopentenone synthesis.[4] The reaction is typically mediated by a cobalt carbonyl complex, although other transition metals have also been employed.[4] The intramolecular version of the PKR is particularly powerful for the construction of bicyclic systems.[4]

General Reaction Scheme:

The Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[6] This reaction proceeds through a pentadienyl cation intermediate and offers a valuable method for the synthesis of a variety of substituted cyclopentenones.[6]

General Reaction Scheme:

The Saegusa-Ito Oxidation

The Saegusa-Ito oxidation provides a method for the synthesis of α,β-unsaturated ketones, including cyclopentenones, from silyl enol ethers.[7][8] The reaction utilizes a palladium(II) acetate-mediated oxidation and is a mild and efficient way to introduce unsaturation.[7][8]

General Reaction Scheme:

Aldol Condensation

The intramolecular aldol condensation of 1,4-dicarbonyl compounds is a classical and reliable method for the formation of the cyclopentenone ring. This base- or acid-catalyzed reaction proceeds through an enolate or enol intermediate, followed by cyclization and dehydration.

General Reaction Scheme:

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including cyclopentenones.[9] This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene.[9] Subsequent oxidation can then yield the desired cyclopentenone.

General Reaction Scheme:

Quantitative Data

The following tables summarize quantitative data for the synthesis of various substituted cyclopentenones using the methodologies described above.

| Table 1: Pauson-Khand Reaction - Representative Examples | |||||

| Alkyne | Alkene | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1-Hexyne | Ethene | Co2(CO)8, 160 °C, CO | 2-Butylcyclopent-2-enone | 50 | [10] |

| Phenylacetylene | Norbornene | Co2(CO)8, heat | 3-Phenyl-3,4,4a,7,7a-hexahydro-4,7-methanoinden-5-one | 90 | [4] |

| 1-Phenylpropyne | Ethene | [Rh(CO)2Cl]2, CO (1 atm), 60 °C | 2-Methyl-3-phenylcyclopent-2-enone | 98 | [11] |

| Table 2: Nazarov Cyclization - Representative Examples | ||||

| Divinyl Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1,4-Pentadien-3-one | SnCl4, DCM, rt | Cyclopent-2-enone | 75 | [12] |

| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | FeBr3, CH2Cl2 | 2,5-Dimethyl-3,4-diphenylcyclopent-2-enone | >90 | [13] |

| 2-Methoxy-1,4-pentadien-3-one | Lewis Acid | 2-Methoxycyclopent-2-enone | High | [11] |

| Table 3: Saegusa-Ito Oxidation - Representative Examples | ||||

| Silyl Enol Ether | Oxidant/Conditions | Product | Yield (%) | Reference |

| 1-(Trimethylsilyloxy)cyclopentene | Pd(OAc)2, MeCN, rt | Cyclopent-2-enone | 96 | [14] |

| 1-(Trimethylsilyloxy)cyclohexene | Pd(OAc)2, benzoquinone | Cyclohex-2-enone | 89 | [7] |

| Table 4: Aldol Condensation - Representative Examples | ||||

| Diketone/Ketone & Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,5-Hexanedione | γ-Al2O3/AlOOH | 3-Methylcyclopent-2-enone | - | [15] |

| Cyclopentanone & Benzaldehyde | NaOH, EtOH/H2O | 2,5-Dibenzylidenecyclopentanone | High | [16] |

| Acetone & Benzaldehyde (2 eq.) | NaOH, EtOH | Dibenzalacetone | - | [17][18] |

| Table 5: Ring-Closing Metathesis for Cyclopentenone Synthesis | ||||

| Diene | Catalyst/Conditions | Product | Yield (%) | Reference |

| Diethyl diallylmalonate | Grubbs' 2nd Gen. Catalyst, CH2Cl2 | Diethyl cyclopent-3-ene-1,1-dicarboxylate | - | [19][20] |

| Table 6: Spectroscopic Data for Selected Substituted Cyclopentenones | ||||

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 3-Methylcyclopent-2-enone | 1.8 (s, 3H), 2.3 (t, 2H), 2.5 (t, 2H), 5.9 (s, 1H) | 16.5, 30.5, 34.8, 133.2, 172.5, 209.8 | 1700 (C=O), 1640 (C=C) | 96 (M+) |

| 2-Phenylcyclopent-2-enone | 2.5 (m, 2H), 2.7 (m, 2H), 7.3-7.5 (m, 5H), 7.7 (s, 1H) | 27.2, 33.5, 130.1, 130.3, 132.9, 134.8, 161.2, 209.5 | 1705 (C=O), 1625 (C=C) | 158 (M+) |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of representative substituted cyclopentenones.

Pauson-Khand Reaction: Synthesis of 2-Butylcyclopent-2-enone

Materials:

-

1-Hexyne

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Mesitylene (degassed)

-

Carbon monoxide (CO) gas

-

Silica gel

-

Hexanes

-

Round bottom flask, magnetic stir bar, condenser, oil bath, Schlenk line or glovebox

Procedure:

-

To a flame-dried round bottom flask equipped with a magnetic stir bar, add 1-hexyne (0.94 mmol, 1.0 eq).[6]

-

Under an inert atmosphere (argon), add fully degassed mesitylene (20 mL).[6]

-

Carefully add dicobalt octacarbonyl (1.1 eq), weighed out in a glovebox.[6]

-

Stir the mixture for 2 hours at room temperature.[6]

-

Degas the reaction system with CO gas and then heat to 160 °C using a pre-heated oil bath.[6]

-

Stir the solution at this temperature for an additional 24 hours.[6]

-

Upon completion, cool the reaction mixture to room temperature and directly load it onto a silica gel column.

-

Elute with hexanes to remove the mesitylene solvent.

-

Perform a subsequent flash column chromatography on silica gel to purify the product, yielding the cyclic enone.[6] Yield: 50%.[10]

Nazarov Cyclization: Synthesis of Cyclopent-2-enone

Materials:

-

1,4-Pentadien-3-one

-

Tin(IV) chloride (SnCl₄) solution in dichloromethane (DCM)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel, round bottom flask, ice bath, magnetic stirrer

Procedure:

-

Dissolve the divinyl ketone (0.58 mmol) in DCM (19 mL) in a round bottom flask and cool the solution in an ice bath.[12]

-

Add SnCl₄ (1.0 M in DCM, 1.16 mmol) dropwise to the cooled solution.[12]

-

Allow the solution to warm to room temperature and stir for 30 minutes.[12]

-

Quench the reaction by adding saturated aqueous NH₄Cl.[12]

-

Stir the resulting mixture vigorously for 15 minutes.[12]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to give the cyclopentenone. Yield: 75%.[12]

Aldol Condensation: Synthesis of 2,5-Dibenzylidenecyclopentanone

Materials:

-

Cyclopentanone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Water

-

Erlenmeyer flask, magnetic stirrer, filtration apparatus

Procedure:

-

In a small Erlenmeyer flask, prepare a solution of 2 mL of 20% aqueous NaOH and 2 mL of 95% ethanol.

-

To this solution, add cyclopentanone (2 mmol) and benzaldehyde (4.2 mmol).[16]

-

Stir the mixture at room temperature. A solid precipitate should form.

-

After the reaction is complete (monitored by TLC), isolate the product by vacuum filtration.

-

Wash the precipitate with a small amount of cold water, followed by a small amount of chilled 95% ethanol.

-

Allow the product to air dry.

Signaling Pathways and Biological Roles

Substituted cyclopentenones are at the heart of crucial signaling pathways in both plants and animals.

Prostaglandin E2 (PGE2) Signaling

PGE2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[12][21] These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.

-

EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.[21]

-

EP2 and EP4: Coupled to Gs, they activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[21]

-

EP3: Primarily coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[13]

The activation of these pathways by PGE2 plays a critical role in inflammation, pain sensitization, fever, and immune modulation.[12][22]

Jasmonate Signaling

In plants, the jasmonate signaling pathway is central to defense against insects and pathogens.[3][23] The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[1][3]

In the absence of JA-Ile, JAZ proteins bind to and repress transcription factors such as MYC2, preventing the expression of jasmonate-responsive genes.[1][3] Upon binding of JA-Ile to the COI1-JAZ co-receptor, JAZ proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome.[1][3] This releases the transcription factors, allowing them to activate the expression of a wide range of defense-related genes.[3]

Visualizations

Synthetic Workflow Diagrams

Caption: Pauson-Khand Reaction Experimental Workflow.

Caption: Nazarov Cyclization Experimental Workflow.

Signaling Pathway Diagrams

Caption: Prostaglandin E2 (PGE2) Signaling Pathways.

Caption: Jasmonate Signaling Pathway in Plants.

Conclusion

The substituted cyclopentenone core continues to be a focal point of research in organic synthesis and medicinal chemistry. From their origins in the structures of potent natural products to the development of elegant and powerful synthetic methodologies, the journey of cyclopentenones highlights the dynamic interplay between natural product chemistry and synthetic innovation. The detailed understanding of their synthesis and biological roles, as outlined in this guide, provides a crucial foundation for the future design and development of novel therapeutics and agrochemicals.

References

- 1. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 7. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]

- 8. Saegusa–Ito oxidation - Wikiwand [wikiwand.com]

- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 10. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. webassign.net [webassign.net]

- 18. community.wvu.edu [community.wvu.edu]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. researchgate.net [researchgate.net]

- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

The Rising Therapeutic Potential of Benzyl-Substituted Cyclopentenones: A Technical Guide

Introduction: The cyclopentenone ring is a prominent scaffold in a multitude of biologically active natural products and synthetic compounds. Its inherent reactivity and stereochemical properties make it a valuable core for drug design. The introduction of a benzyl group to this scaffold offers a powerful strategy to modulate the molecule's lipophilicity, steric profile, and electronic characteristics, thereby fine-tuning its interaction with biological targets. This technical guide provides an in-depth overview of the diverse biological activities of benzyl-substituted cyclopentenones, focusing on their anticancer, anti-inflammatory, and central nervous system effects. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Synthesis Strategies

The construction of the benzyl-substituted cyclopentenone core can be achieved through various synthetic methodologies. A notable approach is the nickel-catalyzed carbonylation of cyclopropanols with benzyl bromides. This method provides multisubstituted cyclopentenones in good yields and proceeds through a cascade reaction involving the generation of a nickel homoenolate from the cyclopropanol, which then undergoes an intramolecular Aldol condensation.[1] Other strategies include the Nazarov cyclization of dienones and various multi-step syntheses starting from precursors like tetralones.[2][3] The flexibility of these synthetic routes allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Biological Activity I: Anticancer Properties

Benzyl-substituted cyclopentenone derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of cell cycle progression.[4] Their mechanism of action often involves interference with critical cellular machinery, such as the microtubule network.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various benzyl-substituted compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their potency.

| Compound Class/Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Citation |

| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (Compound 10ec ) | BT-474 (Breast) | 0.99 ± 0.01 | Tubulin Polymerization Inhibition, Apoptosis | [5] |

| 2-p-chlorobenzylamino-4-amino-5-aroylthiazole (Compound 8e ) | U-937 (Leukemia), SK-MEL-1 (Melanoma) | 5.7 - 12.2 | Apoptosis Induction | [6] |

| 2-p-chlorophenethylamino-4-amino-5-aroylthiazole (Compound 8f ) | U-937 (Leukemia), SK-MEL-1 (Melanoma) | 5.7 - 12.2 | Apoptosis Induction | [6] |

| Benzyl-substituted Metallocarbenes | Various Tumor Cells | Nanomolar range | Not specified | [7] |

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism for certain benzyl-substituted compounds is the disruption of microtubule dynamics. Compound 10ec , for example, binds to the colchicine binding site of tubulin, which prevents its polymerization into microtubules.[5] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.[5]

Mechanism of Action: Apoptosis Induction

Many of these compounds induce programmed cell death, or apoptosis, in cancer cells. This is often confirmed through assays that detect key hallmarks of apoptosis, such as the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases.[5]

Experimental Protocols

1. MTT Assay for In Vitro Cytotoxicity: [5]

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding purple formazan crystals, which are soluble in dimethyl sulfoxide (DMSO). The absorbance of the colored solution is directly proportional to the number of viable cells.

-

Methodology:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

2. Cell Cycle Analysis by Flow Cytometry: [5]

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Treat cells with the compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells to remove ethanol and resuspend in PBS containing RNase A and PI.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Biological Activity II: Anti-inflammatory and Analgesic Effects

Certain series of benzyl-substituted cyclopentenones have been investigated for their anti-inflammatory and analgesic properties. Studies on 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones revealed that several compounds possessed significant anti-inflammatory and analgesic action with the added benefit of minimal or non-existent cytotoxicity.[8] This suggests a decoupling of the desired pharmacological effects from unwanted cellular damage.[8]

Quantitative Data: Anti-inflammatory and Analgesic Activity

While specific ED50 values are best sourced from full-text articles, initial studies reported significant activity for multiple compounds in the series.[8]

| Compound Series | Biological Activity | Result | Citation |

| 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones | Anti-inflammatory | 8 of 18 compounds showed significant activity | [8] |

| 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones | Analgesic | 12 of 18 compounds showed appreciable action | [8] |

Experimental Protocols

1. Carrageenan-Induced Rat Paw Edema Assay:

-

Principle: This is a standard in vivo model to screen for acute anti-inflammatory activity. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling).

-

Methodology:

-

Measure the initial paw volume of Wistar rats using a plethysmometer.

-

Administer the test compound orally (p.o.) or intraperitoneally (i.p.).

-

After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

-

Biological Activity III: Central Nervous System (CNS) Effects

The structural versatility of these compounds allows for their application in neuroscience. A series of 1-(substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones demonstrated a unique pharmacological profile with evidence of both CNS stimulation and depression.[9] Specific halogen substitutions on the benzyl ring yielded compounds with notable antidepressant and antianxiety/anticonvulsant activities.[9]

Quantitative Data: In Vivo CNS Activity

| Compound | Assay | ED50 (mg/kg, p.o.) | Activity Profile | Citation |

| 1-(3,4-dichlorobenzyl)-tetrahydro-2(1H)-pyrimidone | Antagonism of tetrabenazine-induced effects | 17 | Antidepressant | [9] |

| 1-(3,4-dichlorobenzyl)-tetrahydro-2(1H)-pyrimidone | Antagonism of pentylenetetrazol-induced convulsions | 23 | Anticonvulsant | [9] |

| 1-(4-fluorobenzyl)-tetrahydro-2(1H)-pyrimidone | Antagonism of tetrabenazine, pentylenetetrazol, and isoniazid | ~50 | Antidepressant, Anticonvulsant | [9] |

Experimental Protocols

1. Pentylenetetrazol (PTZ) Seizure Test:

-

Principle: PTZ is a GABA-A receptor antagonist that induces clonic-tonic convulsions in rodents. This test is used to identify compounds with potential anticonvulsant or anxiolytic activity.

-

Methodology:

-

Administer the test compound to mice (p.o. or i.p.).

-

After a suitable absorption period (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observe the animals for the onset of seizures and mortality for a defined period (e.g., 30 minutes).

-

The efficacy of the compound is measured by its ability to prevent or delay the onset of seizures or protect against mortality compared to a vehicle-treated control group. The ED50 (effective dose to protect 50% of the animals) is then calculated.

-

Conclusion

Benzyl-substituted cyclopentenones represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and CNS disorders underscores their potential in drug discovery. The ability to systematically modify the benzyl and cyclopentenone moieties allows for extensive SAR exploration to optimize potency and selectivity while minimizing toxicity. Future research should focus on elucidating the specific molecular targets for compounds with anti-inflammatory and CNS activity and advancing the most potent anticancer agents into further preclinical and clinical development.

References

- 1. Nickel-Catalyzed Carbonylation of Cyclopropanol with Benzyl Bromide for Multisubstituted Cyclopentenone Synthesis [organic-chemistry.org]

- 2. Synthesis of benzyl substituted naphthalenes from benzylidene tetralones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl-substituted metallocarbene antibiotics and anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones: a series with stimulant and depressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Benzyl-2-hydroxycyclopent-2-enone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Benzyl-2-hydroxycyclopent-2-enone and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the therapeutic potential of this class of compounds.

Core Compound and Analogs: Chemical Profile

This compound is a derivative of cyclopentenone, a class of organic compounds characterized by a five-membered ring containing a ketone and a carbon-carbon double bond. The core structure of 3-hydroxycyclopent-2-en-1-one is known to possess a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1] The addition of a benzyl group at the 3-position is a key modification that influences its biological effects.

This guide will focus on the core molecule and its analogs, particularly those with substitutions at the 2 and 5 positions of the cyclopentanone ring, which have been synthesized and evaluated for their pharmacological effects.

Synthesis of this compound and its Analogs

The synthesis of 3-alkyl-2-hydroxycyclopent-2-en-1-ones can be achieved through various established methods in organic chemistry. Common synthetic routes include:

-

Aldol Condensation: This method typically involves the base-catalyzed reaction of a diketone with an appropriate aldehyde.

-

Cyclization Reactions: Intramolecular cyclization of a suitable precursor can lead to the formation of the cyclopentenone ring.

-

Multi-step Synthesis from Butadiene Derivatives: A five-step synthesis starting from a substituted butadiene can be employed to produce 2-hydroxy-3-alkylcyclopent-2-en-1-ones.

A notable synthetic approach involves a two-step process commencing with 2-alkyl-cyclopentanones to generate a series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones.[1]

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated significant potential as anti-inflammatory and cytotoxic agents. The biological activity is influenced by the nature and position of substituents on the cyclopentenone and benzyl rings.

Anti-inflammatory and Analgesic Activity

A series of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides have been evaluated for their anti-inflammatory and analgesic properties.[1] Of the eighteen compounds synthesized and tested, eight exhibited significant anti-inflammatory activity, and twelve showed appreciable analgesic action.[1] The presence of a second substituent at the 2-position of the cyclopentanone ring was found to increase the stability of the Mannich base and retain the desired pharmacological effects while reducing cytotoxicity.[1]

Table 1: Summary of Anti-inflammatory and Analgesic Activities of Selected 2-Benzyl-5-arylidene-cyclopentanone Analogs

| Compound ID | Arylidene Substituent | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity |

| 4a | Benzylidene | Significant | Appreciable |

| 4b | 4-Chlorobenzylidene | Significant | Appreciable |

| 4c | 4-Methylbenzylidene | Significant | Appreciable |

| 4d | 4-Methoxybenzylidene | Significant | Appreciable |

| 4e | 3,4-Dichlorobenzylidene | Significant | Appreciable |

| 4f | 2-Chlorobenzylidene | Significant | Appreciable |

| 4g | 2,4-Dichlorobenzylidene | Significant | Appreciable |

| 4h | 3-Chlorobenzylidene | Significant | Appreciable |

Note: This table is a representative summary based on the findings that eight of the eighteen synthesized compounds showed significant anti-inflammatory activity. The original research paper should be consulted for detailed quantitative data on all synthesized compounds.

Cytotoxic Activity

The cytotoxic potential of 2-benzyl-cyclopentanone analogs has also been investigated against various human cancer cell lines. Interestingly, for most of the 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones, cytotoxicity was found to be minimal or non-existent.[1] This suggests a favorable therapeutic window for their anti-inflammatory applications.

However, other cyclopentenone derivatives have shown potent cytotoxic effects. For instance, nostotrebin 6, a polyphenol containing a cyclopentenedione moiety, exhibited IC50 values of 8.48 ± 0.16 µM and 12.15 ± 1.96 µM in neutral red and MTT assays, respectively, against mouse fibroblasts.

Mechanism of Action: Modulation of Key Signaling Pathways

The biological effects of cyclopentenone-containing molecules are often attributed to their ability to interact with and modulate key cellular signaling pathways involved in inflammation and cell survival. The electrophilic nature of the α,β-unsaturated ketone in the cyclopentenone ring allows for covalent adduction with nucleophilic residues, such as cysteine, in proteins.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[2][3] Cyclopentenone prostaglandins have been shown to directly inhibit the IκB kinase (IKK) complex, a key upstream activator of NF-κB.[4] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. It is plausible that this compound and its analogs share a similar mechanism of action.

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone analogs.

Activation of the Nrf2-Keap1 Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a key regulator of the cellular antioxidant response.[5] Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1. Electrophilic compounds, such as those containing an α,β-unsaturated carbonyl moiety, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[6][7] The liberated Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.[5][6] This mechanism is another potential contributor to the anti-inflammatory and cytoprotective effects of this compound and its analogs.

Caption: Activation of the Nrf2-Keap1 signaling pathway by cyclopentenone analogs.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones[1]

A two-step synthesis is employed, starting with 2-alkyl-cyclopentanones. The specific details of the reaction conditions, including reagents, solvents, temperatures, and reaction times, are crucial for successful synthesis and should be followed as described in the primary literature.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay[1][8]

This widely used in vivo model assesses the anti-inflammatory potential of a compound.

-

Animals: Wistar rats are typically used.

-

Procedure:

-

Animals are treated with the test compound or vehicle control prior to the induction of inflammation.

-

Edema is induced by a subplantar injection of a 1% carrageenan solution in saline into the right hind paw.

-

The paw volume is measured at specific time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

-

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Cytotoxicity: MTT Assay[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Lines: Human cancer cell lines such as HL-60 (leukemia), HCT-8 (colon), SF-295 (central nervous system), and MDA-MB-435 (breast) can be used.[8]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 492 nm.[9]

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

Caption: General workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant anti-inflammatory and, in some cases, cytotoxic potential. Their mechanism of action likely involves the modulation of key inflammatory and antioxidant signaling pathways, such as NF-κB and Nrf2. The favorable safety profile observed for some of the more substituted analogs makes them particularly attractive for further development as anti-inflammatory agents.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more extensive investigation into the SAR of these compounds will help in the design of more potent and selective analogs.

-

In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will provide a more complete understanding of their mechanism of action.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates should be evaluated in more advanced in vivo models of inflammatory diseases, and their pharmacokinetic properties should be determined to assess their drug-like potential.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogs. The detailed information on their synthesis, biological activities, and experimental protocols is intended to facilitate further research and development in this exciting area.

References

- 1. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers - Cytology and Genetics - site for scientific journal "TSitologiya i Genetika" ("Cytology and Genetics") [cytgen.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and cytotoxic activity of some 3-benzyl-5-arylidenefuran-2(5H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 8. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Chemistry of 3-Substituted-2-Hydroxycyclopent-2-enones: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and biological significance of 3-substituted-2-hydroxycyclopent-2-enones, a core scaffold in numerous natural products and pharmacologically active compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important class of molecules, including detailed experimental protocols, quantitative data, and visualization of key chemical and biological pathways.

Introduction

The 3-substituted-2-hydroxycyclopent-2-enone moiety is a key structural feature in a wide array of biologically active molecules, including prostaglandins, and various cyclopentanoid natural products.[1] The inherent reactivity of the enone system, coupled with the synthetic versatility of the cyclopentane ring, makes these compounds valuable synthons in organic chemistry and medicinal chemistry. Their biological activities are diverse, ranging from anti-inflammatory and anticancer to antiviral effects. This guide will delve into the core chemistry of these compounds, providing practical information for their synthesis and application in a research setting.

Synthesis of the 3-Substituted-2-Hydroxycyclopent-2-enone Core

The construction of the 3-substituted-2-hydroxycyclopent-2-enone scaffold can be achieved through several synthetic strategies. The most prominent methods include the Piancatelli rearrangement, the Nazarov cyclization, and aldol condensation approaches.

Piancatelli Rearrangement

The Piancatelli rearrangement is a powerful acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones.[2] This reaction proceeds via a 4π-electrocyclization, analogous to the Nazarov cyclization.[3] The reaction is highly diastereoselective, typically affording the trans isomer.[2]

Mechanism of the Piancatelli Rearrangement:

Caption: Mechanism of the Piancatelli Rearrangement.

Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed electrocyclic ring closure of divinyl ketones to produce cyclopentenones.[4][5] While the classical Nazarov reaction yields cyclopentenones, variations of this reaction can be employed to introduce hydroxyl groups, leading to the desired 2-hydroxycyclopent-2-enone core. For instance, an interrupted Nazarov cyclization of allenyl vinyl ketones can be used to synthesize 5-hydroxycyclopent-2-enones.[6]

General Experimental Protocol for Nazarov Cyclization:

A general procedure for a Lewis acid-catalyzed Nazarov cyclization is as follows:

-

Dissolve the divinyl ketone substrate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of a Lewis acid (e.g., SnCl₄ in dichloromethane) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 30 minutes).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Stir the resulting mixture vigorously for 15 minutes.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with the organic solvent.

-